1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C21H19Cl2N3O . This compound features a benzimidazole core, which is known for its significant biological activities, and a pyrrolidinone ring, which adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The benzimidazole and pyrrolidinone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with DNA synthesis, protein synthesis, and cell wall formation in microbes, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
- 1-(2,6-dimethylphenyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
Uniqueness
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O/c1-2-9-25-13-15(11-20(25)27)21-24-18-5-3-4-6-19(18)26(21)12-14-7-8-16(22)17(23)10-14/h2-8,10,15H,1,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRPKQCEBIKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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